3-Bromopropyl 2,2-dimethylpropanoate
Description
Properties
CAS No. |
62047-54-5 |
|---|---|
Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
3-bromopropyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H15BrO2/c1-8(2,3)7(10)11-6-4-5-9/h4-6H2,1-3H3 |
InChI Key |
NAACHYSCSWYGBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares 3-bromopropyl 2,2-dimethylpropanoate (hypothetical data inferred from analogs) with key structurally related compounds:
*Hypothetical data inferred from analogs.
†Estimated based on chloro analog ; bromine increases molecular weight and boiling point.
‡Density approximated using ethyl ester analog .
Key Observations:
Spectroscopic Characterization
1H-NMR and 13C-NMR are critical for structural confirmation. For example, the chloro analog in showed distinct signals for the pivalate methyl groups (~1.2 ppm) and hydroxyl proton (~2.5 ppm) . The bromo analog would exhibit similar pivalate signals but distinct alkyl-bromine coupling patterns in 1H-NMR.
Q & A
Basic: What are the recommended synthetic methodologies for 3-Bromopropyl 2,2-dimethylpropanoate?
Answer:
- Esterification: React 2,2-dimethylpropanoic acid (pivalic acid) with 3-bromo-1-propanol using acid catalysts (e.g., concentrated H₂SO₄) or coupling reagents like DCC/DMAP to form the ester bond.
- Alkylation: Treat pivalate salts (e.g., sodium pivalate) with 1,3-dibromopropane under nucleophilic conditions.
- Purification: Use fractional distillation (if volatile) or recrystallization in non-polar solvents, leveraging solubility trends observed in structurally related brominated esters .
Advanced: How can competing elimination reactions be minimized during synthesis?
Answer:
- Reaction Conditions: Maintain low temperatures (0–5°C) and use aprotic solvents (e.g., THF) to suppress E2 elimination.
- Base Selection: Opt for bulky bases (e.g., DBU) to reduce β-hydrogen abstraction.
- Monitoring: Track reaction progress via TLC (hexane/EtOAc) or GC-MS to terminate the reaction before side products dominate .
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
- ¹H NMR: δ ~4.2 ppm (OCH₂), δ ~1.2 ppm ((CH₃)₃C).
- ¹³C NMR: Ester carbonyl at ~175 ppm, quaternary carbon at ~38 ppm.
- IR: C=O stretch (~1720 cm⁻¹), C-Br (~600 cm⁻¹).
- HRMS: Verify molecular ion ([M+H]⁺) and isotopic pattern for bromine .
Advanced: How can overlapping NMR signals be resolved?
Answer:
- 2D NMR: Use HSQC/HMBC to correlate protons with carbons and identify coupled systems.
- Deuterated Solvents: Reduce splitting artifacts (e.g., CDCl₃ for sharper signals).
- Comparative Analysis: Reference chemical shifts of analogous esters (e.g., 3-bromopropyl acetate) .
Basic: What storage conditions ensure stability?
Answer:
- Store in amber vials under inert gas (N₂/Ar) at 4°C.
- Avoid moisture and light, as bromide esters are prone to hydrolysis and radical degradation. Stability data from bromophenylacetic acid derivatives suggest shelf life >6 months under these conditions .
Advanced: How does steric hindrance influence bromide reactivity?
Answer:
- SN2 vs. SN1: The bulky 2,2-dimethylpropanoate group sterically hinders SN2 backside attack, favoring SN1 mechanisms in polar protic solvents (e.g., H₂O/EtOH).
- Computational Insights: DFT studies on similar systems show increased activation energy for SN2 pathways due to steric strain .
Basic: What purification techniques isolate the compound effectively?
Answer:
- Liquid-Liquid Extraction: Separate from aqueous byproducts using ethyl acetate.
- Column Chromatography: Use silica gel with hexane/EtOAc (4:1).
- Distillation: If applicable, employ reduced pressure (based on boiling points of analogous bromoesters, e.g., ~160–180°C) .
Advanced: How is the compound utilized in nucleophilic substitutions?
Answer:
- Alkylation Agent: React with amines (e.g., piperidine) in DMF to form quaternary ammonium salts.
- Kinetic Control: Optimize nucleophile concentration (0.5–1.0 M) and solvent polarity (e.g., DMSO) to maximize substitution over elimination. Rate studies show pseudo-first-order kinetics under these conditions .
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